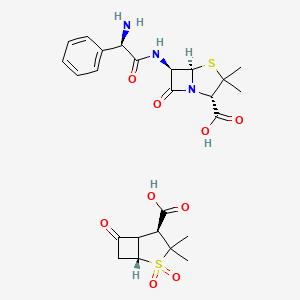

Ampicillin sodium and sulbactam sodium

Description

Properties

CAS No. |

94935-63-4 |

|---|---|

Molecular Formula |

C24H30N4O9S2 |

Molecular Weight |

582.7 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S.C8H11NO5S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12)/t9-,10-,11+,14-;5-,6+/m11/s1 |

InChI Key |

XBKAJGGBQLRIFJ-OUPOZMNRSA-N |

SMILES |

CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |

Other CAS No. |

94935-63-4 |

Synonyms |

sulacillin |

Origin of Product |

United States |

Ii. Molecular Mechanisms of Action and Inhibition

Mechanism of Ampicillin (B1664943) Action: Penicillin-Binding Protein (PBP) Interactions

Ampicillin, a member of the aminopenicillin family, exerts its bactericidal effect by disrupting the structural integrity of the bacterial cell wall. patsnap.comnih.gov This action is mediated through its specific interaction with Penicillin-Binding Proteins (PBPs). nih.govnih.gov

The fundamental mechanism of ampicillin involves the inhibition of the final step in peptidoglycan (also known as mucopeptide) synthesis, a critical component that provides mechanical strength to the bacterial cell wall. patsnap.comla.govonlinescientificresearch.com Ampicillin, as a structural analog of D-alanyl-D-alanine, targets and acylates the transpeptidase domain of PBPs. onlinescientificresearch.comlibretexts.org This binding is a crucial step in the two-step process of its action: first, the drug binds to the PBP receptors, and second, this interaction physiologically impacts the cell. nih.gov By binding to these enzymes, ampicillin blocks the cross-linking of peptidoglycan chains, which is essential for the cell wall's structural integrity. patsnap.comnih.govlibretexts.org This interference with cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death. patsnap.comdrugbank.com

The process specifically involves:

Targeting PBPs: Ampicillin binds to PBPs located within the bacterial cell wall. drugbank.com

Inhibiting Transpeptidation: This binding prevents the final transpeptidation step of peptidoglycan synthesis. onlinescientificresearch.com

Causing Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to lysis, which may be mediated by the bacterium's own autolytic enzymes. patsnap.comdrugbank.com

The effectiveness of ampicillin is dependent on the number and type of PBPs present in a bacterial species, as well as ampicillin's affinity for these specific proteins. nih.gov Each bacterial species possesses a unique set of PBPs, typically ranging from three to eight per species. nih.gov For instance, ampicillin's antibacterial activity in Acinetobacter is linked to its inhibition of PBP1 and PBP3. tandfonline.com

This diversity influences the antibiotic's spectrum of activity. The addition of an amino group to the penicillin structure created aminopenicillins like ampicillin, which expanded its effectiveness against various gram-negative organisms compared to natural penicillins. la.govlibretexts.org However, resistance can emerge through mutations in the genes encoding PBPs, resulting in low-affinity proteins that ampicillin cannot effectively bind to, a mechanism observed in species like Enterococcus faecium and Streptococcus pneumoniae. la.gov

Mechanism of Sulbactam (B1307) Action: Beta-Lactamase Inhibition

Sulbactam is a penicillanic acid sulfone that functions primarily as a beta-lactamase inhibitor, although it possesses weak intrinsic antibacterial activity. nih.govpatsnap.com Its main role is to protect beta-lactam antibiotics like ampicillin from degradation by a wide range of bacterial enzymes. nih.govyoutube.com

Sulbactam acts as a "suicide inhibitor". nih.gov Structurally similar to beta-lactam antibiotics, it can enter the active site of beta-lactamase enzymes. patsnap.com The process is time-dependent and involves the formation of a reversible Michaelis-type complex, which then progresses to an inactivated protein. nih.gov This interaction forms a stable, covalent acyl-enzyme complex that is resistant to hydrolysis, leading to the irreversible inactivation of the beta-lactamase enzyme. nih.govpatsnap.comnih.gov This permanent inactivation ensures that the co-administered ampicillin can reach its PBP targets without being destroyed. patsnap.com

The Ambler classification system categorizes beta-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequences. mdpi.com Sulbactam's inhibitory activity varies across these classes.

Class A: Sulbactam is an effective inhibitor of many Class A serine beta-lactamases, which include the common plasmid-mediated TEM and SHV enzymes. mdpi.comyoutube.comresearchgate.net However, its potency against these enzymes can be lower than other inhibitors like clavulanic acid. nih.gov Its effectiveness against different Class A enzymes can vary widely. asm.orgnih.gov

Class C: Sulbactam is a better inhibitor of Class C (AmpC) cephalosporinases compared to clavulanic acid. nih.govresearchgate.net While the inhibition may be weak, sulbactam appears relatively stable against many Class C enzymes. researchgate.netasm.orgresearchgate.net

Class D: Sulbactam is generally a very weak inhibitor of Class D (OXA-type) beta-lactamases. asm.orgnih.govresearchgate.net Many of these enzymes, which are prevalent in Acinetobacter baumannii, are not potently inhibited by sulbactam. nih.gov

Class B: Sulbactam has no significant activity against Class B metallo-beta-lactamases (MBLs), which require zinc for their function. asm.orgresearchgate.netsci-hub.se

| Ambler Class | Enzyme Type | Examples | Inhibition by Sulbactam | References |

|---|---|---|---|---|

| Class A | Serine β-lactamase | TEM, SHV, CTX-M, KPC | Effective, but potency varies. Less potent than clavulanic acid against TEM-1 and SHV-1. | nih.govmdpi.comresearchgate.netasm.org |

| Class C | Serine β-lactamase (Cephalosporinase) | AmpC, P99, ADC-7 | Weakly inhibited, but more potent than clavulanic acid. | nih.govresearchgate.netasm.orgresearchgate.net |

| Class D | Serine β-lactamase (Oxacillinase) | OXA-10, OXA-23, OXA-48 | Very weakly inhibited. | asm.orgnih.govresearchgate.net |

| Class B | Metallo-β-lactamase (MBL) | IMP, VIM, NDM | Not inhibited. | asm.orgresearchgate.netsci-hub.se |

The inhibitory potency of sulbactam can be contextualized by comparing it to other clinically relevant beta-lactamase inhibitors.

Sulbactam vs. Tazobactam (B1681243): Tazobactam also demonstrates significantly greater activity than sulbactam against Class A beta-lactamases. nih.govnih.gov

Sulbactam vs. Avibactam (B1665839): Avibactam is a newer, non-beta-lactam inhibitor with a broader spectrum of activity. mdpi.com Unlike sulbactam, avibactam inhibits Class A, Class C, and some Class D enzymes (like OXA-48). mdpi.comfrontiersin.org Avibactam is more effective than sulbactam at restoring the activity of antibiotics against many resistant bacterial strains. asm.org For instance, against certain inhibitor-resistant SHV variants, only 3 of 14 were resistant to an ampicillin-avibactam combination, whereas 12 of 14 remained resistant to ampicillin-sulbactam. asm.org

| Inhibitor | Chemical Class | General Potency Comparison | References |

|---|---|---|---|

| Sulbactam | Penicillanic acid sulfone | Less potent against Class A enzymes than clavulanic acid and tazobactam. More potent against Class C than clavulanic acid. Weak against Class D. | nih.govresearchgate.netnih.gov |

| Clavulanic Acid | Clavam | Highly potent against many Class A enzymes (e.g., TEM-1, SHV-1). Less potent against Class C enzymes. | researchgate.netnih.gov |

| Tazobactam | Penicillanic acid sulfone | Potency against Class A enzymes is generally greater than sulbactam and similar to clavulanic acid. | nih.govnih.govnih.gov |

| Avibactam | Diazabicyclooctane (DBO) | Broad-spectrum inhibitor active against Class A, Class C, and some Class D enzymes. Generally more potent and effective against a wider range of resistant bacteria than sulbactam. | mdpi.comfrontiersin.orgasm.org |

Intrinsic Antibacterial Activity of Sulbactam

While primarily recognized for its role as a β-lactamase inhibitor, sulbactam also demonstrates inherent antibacterial properties against a select group of bacterial species. nih.gov This intrinsic activity is not reliant on the presence of β-lactamases but rather on its ability to directly interact with and inhibit essential penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall. nih.govnih.gov

Direct PBP Binding in Specific Bacterial Species (e.g., Acinetobacter baumannii, Bacteroides fragilis)

Sulbactam's intrinsic antibacterial effect is particularly notable against Acinetobacter baumannii, a challenging opportunistic pathogen known for its high rates of multidrug resistance. nih.govresearchgate.net Research has shown that the antibacterial activity of sulbactam in A. baumannii is mediated through the inhibition of PBP1 and PBP3. nih.govasm.orgdrugbank.comnih.gov Sulbactam binds to these PBPs, disrupting their function in peptidoglycan synthesis and leading to cell death. nih.gov Interestingly, sulbactam demonstrates weak binding to PBP2 in this species. nih.govresearchgate.net The affinity of sulbactam for PBP3, in particular, is considered a key factor in its effectiveness against A. baumannii. asm.orgoup.com

**Table 1: Sulbactam PBP Binding Affinity in *Acinetobacter baumannii***

| Penicillin-Binding Protein (PBP) | Binding Affinity of Sulbactam | Reference |

| PBP1 | Inhibited by Sulbactam | nih.govasm.org |

| PBP2 | Weak Binding/Not Inhibited | nih.govresearchgate.net |

| PBP3 | Inhibited by Sulbactam | nih.govasm.org |

Synergistic Interactions within the Ampicillin-Sulbactam Combination

The clinical utility of ampicillin is often compromised by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. The combination with sulbactam is designed to overcome this resistance mechanism, resulting in a synergistic effect that broadens the antibacterial spectrum of ampicillin.

Restoration of Ampicillin Activity Against Beta-Lactamase Producing Strains

Sulbactam's primary function in the combination is to act as a β-lactamase inhibitor, thereby protecting ampicillin from enzymatic degradation. nih.govsigmaaldrich.com This action restores ampicillin's ability to act against a wide variety of bacteria that produce β-lactamases. nih.govnih.gov The synergy is most pronounced in bacterial species where β-lactamase production is the main mechanism of resistance. nih.gov By combining sulbactam with ampicillin, the spectrum of activity is extended to include many clinically important pathogens that would otherwise be resistant to ampicillin alone. nih.gov For instance, the combination is effective against many β-lactamase-producing strains of Staphylococcus aureus, Haemophilus influenzae, Bacteroides species, and Acinetobacter species. sigmaaldrich.com

Molecular Basis of Synergy and Overcoming Enzymatic Degradation

The synergy between ampicillin and sulbactam is founded on sulbactam's ability to act as a "suicide inhibitor" of β-lactamase enzymes. nih.gov Sulbactam itself is a β-lactam and is recognized by these bacterial enzymes. asm.org The process begins with the formation of a Michaelis-type complex between sulbactam and the β-lactamase. nih.gov This is followed by the acylation of a serine residue in the active site of the enzyme, forming an acyl-enzyme intermediate. nih.gov

However, unlike the interaction with ampicillin where the enzyme would be regenerated, the sulbactam-enzyme complex undergoes a series of complex chemical rearrangements. nih.gov These reactions lead to the formation of a stable, irreversibly bound species, effectively inactivating the β-lactamase enzyme. nih.govnih.gov This irreversible inhibition prevents the enzyme from degrading ampicillin, allowing the latter to reach its PBP targets and exert its bactericidal effect by disrupting cell wall synthesis. nih.gov Sulbactam is a potent inhibitor of many Ambler class A β-lactamases, such as TEM-1 and CTX-M-15. asm.org

Iii. Bacterial Resistance Mechanisms and Countermeasures

Beta-Lactamase-Mediated Resistance

The most significant challenge to the efficacy of ampicillin-sulbactam is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like ampicillin (B1664943), rendering them inactive. researchgate.net

Production and Diversity of Beta-Lactamases

Bacteria produce a vast and ever-expanding arsenal (B13267) of β-lactamases, which are classified based on their amino acid sequences (Ambler classification: Classes A, B, C, and D) and functional characteristics. researchgate.netnih.gov The genes encoding these enzymes can be located on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread between different bacterial species. nih.govnih.gov

Major β-lactamase families include:

TEM (Temoneira): TEM-1 is one of the most common β-lactamases found in Gram-negative bacteria and is responsible for a significant percentage of ampicillin resistance in E. coli. youtube.com

SHV (Sulfhydryl variable): SHV-1 is structurally similar to TEM-1 and is a frequent cause of plasmid-mediated ampicillin resistance, particularly in Klebsiella pneumoniae. youtube.com

OXA (Oxacillinase): This is a growing family of Class D β-lactamases. nih.gov While initially named for their ability to hydrolyze oxacillin, their substrate profiles are diverse. nih.govnih.gov They are a major cause of resistance in Acinetobacter baumannii and are increasingly found in Enterobacteriaceae. nih.govnih.gov

AmpC: These are typically chromosomally encoded Class C cephalosporinases found in many Gram-negative bacteria. nih.govnih.govgoums.ac.ir

Metallo-Beta-Lactamases (MBLs): These Class B enzymes are distinct because they require zinc ions for their activity. nih.gov They possess a broad-spectrum ability to hydrolyze almost all β-lactam antibiotics, including carbapenems, but not monobactams. nih.gov

| Beta-Lactamase Family | Ambler Class | Key Characteristics | Commonly Found In |

|---|---|---|---|

| TEM | A | Most common plasmid-mediated β-lactamase; high prevalence of ampicillin resistance. youtube.com | E. coli, H. influenzae, N. gonorrhoeae youtube.com |

| SHV | A | Structurally similar to TEM; a major cause of ampicillin resistance. youtube.com | K. pneumoniae youtube.com |

| OXA | D | Hydrolyze oxacillin; a growing family with diverse substrate profiles, including carbapenemases. nih.govnih.gov | A. baumannii, P. aeruginosa, Enterobacteriaceae nih.govnih.gov |

| AmpC | C | Typically chromosomal and inducible; function as cephalosporinases. nih.govnih.gov | Enterobacter spp., Citrobacter spp., S. marcescens youtube.com |

| Metallo-Beta-Lactamases (MBLs) | B | Requires zinc for activity; broad-spectrum hydrolysis, including carbapenems. nih.gov | P. aeruginosa, Enterobacteriaceae nih.gov |

Enzymatic Hydrolysis and Inactivation of Ampicillin

The core mechanism of β-lactamase-mediated resistance is the enzymatic destruction of the antibiotic. youtube.com For serine-based β-lactamases (Classes A, C, and D), an active-site serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. nih.gov This opens the ring, forming a temporary acyl-enzyme intermediate. dntb.gov.ua A water molecule then hydrolyzes this intermediate, releasing the inactivated antibiotic (e.g., ampilloic acid from ampicillin) and regenerating the free enzyme, which is then ready to destroy another antibiotic molecule. researchgate.netnih.govnih.gov This catalytic cycle allows a single enzyme molecule to inactivate thousands of antibiotic molecules, leading to high levels of resistance.

Metallo-β-lactamases (Class B) utilize one or two zinc ions in their active site to activate a water molecule, which then directly hydrolyzes the β-lactam ring without forming a covalent enzyme intermediate. nih.gov

Mechanisms of Resistance to Sulbactam (B1307) Itself

While sulbactam is designed to inhibit β-lactamases, it is not universally effective, and some enzymes can resist its action. Sulbactam is most active against Class A enzymes like TEM and SHV. youtube.com However, its inhibitory activity against Class C enzymes is poor, and many Class D enzymes are also resistant to it. youtube.comnih.gov

Resistance to sulbactam is a significant clinical concern, particularly in pathogens like Acinetobacter baumannii. This organism can harbor Class D OXA-type carbapenemases that are not effectively inhibited by sulbactam. tandfonline.comnih.gov Furthermore, some studies have identified specific β-lactamases in A. baumannii, such as certain Acinetobacter-derived cephalosporinases (ADCs) and the TEM-1 enzyme, which can confer resistance to sulbactam. asm.org The combination of ampicillin-sulbactam may therefore be ineffective against infections caused by bacteria producing these types of enzymes. mdpi.com

Genetic and Evolutionary Aspects of Resistance

The emergence and spread of resistance to ampicillin-sulbactam are driven by complex genetic and evolutionary processes. Bacteria have a remarkable capacity to acquire and evolve resistance determinants, often in response to the selective pressure exerted by antibiotic use.

Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of antibiotic resistance genes among bacteria, even across different species. researchgate.net This process allows bacteria to acquire pre-existing resistance mechanisms, rather than evolving them independently. The main modes of HGT are conjugation, transformation, and transduction. bioguardlabs.com

In the context of ampicillin-sulbactam resistance, HGT plays a pivotal role in spreading genes that encode for β-lactamases, the primary target of sulbactam. Plasmids, which are small, circular DNA molecules, are common vectors for transferring β-lactamase genes like blaTEM and blaSHV. mdpi.com These plasmids can be readily exchanged between bacteria through conjugation, the process of direct cell-to-cell contact. bioguardlabs.com The presence of multiple β-lactamase genes on a single plasmid can further complicate treatment with β-lactam/β-lactamase inhibitor combinations. nih.gov

Mobile genetic elements, such as transposons and integrons, also contribute significantly to the spread of resistance. These elements can "jump" between different DNA molecules (e.g., from a plasmid to the bacterial chromosome), facilitating the accumulation of multiple resistance genes. nih.gov This genetic mobility accelerates the evolution of multidrug-resistant strains that are challenging to treat with conventional therapies.

In addition to acquiring resistance genes through HGT, bacteria can also develop resistance through mutations in their own chromosomal DNA. nih.gov These mutations can arise spontaneously and, if they confer a survival advantage in the presence of an antibiotic, they will be selected for and become more common in the bacterial population.

Single nucleotide polymorphisms (SNPs) are changes at a single position in a DNA sequence and are a common source of genetic variation. mdpi.com In the context of ampicillin-sulbactam resistance, SNPs can occur in several key genes. For example, mutations in the promoter region of the ampC gene, which encodes a chromosomally-derived β-lactamase, can lead to its overexpression and subsequent resistance. researchgate.net

Furthermore, SNPs can alter the structure of β-lactamase enzymes, making them less susceptible to inhibition by sulbactam. nih.gov For instance, specific mutations in the blaTEM gene can lead to the production of inhibitor-resistant TEM (IRT) β-lactamases. These enzymes can hydrolyze ampicillin but are not effectively inactivated by sulbactam. The accumulation of multiple SNPs in resistance-related genes can lead to high-level resistance. nih.gov

The evolution of high-level resistance to ampicillin-sulbactam is often a stepwise process involving a combination of different genetic events. nih.gov Laboratory evolution experiments and clinical observations have provided insights into these evolutionary pathways. nih.govresearchgate.net

A common initial step in the development of resistance is the amplification of β-lactamase genes. nih.gov This gene duplication leads to an increased production of the enzyme, which can overwhelm the inhibitory effect of sulbactam. These gene amplifications can serve as a stepping stone for the development of even higher levels of resistance. nih.gov

Subsequent evolutionary steps may involve the acquisition of point mutations that further enhance resistance. These can include mutations that reduce the influx of the drug into the bacterial cell (e.g., through modifications of porin proteins) or mutations in the β-lactamase gene itself that increase its catalytic efficiency or decrease its affinity for the inhibitor. nih.gov The specific evolutionary trajectory can be influenced by the genetic background of the bacterium and the presence of other resistance mechanisms. nih.govecoevorxiv.org

The use of antibiotics creates a strong selective pressure that favors the survival and proliferation of resistant bacteria. nih.gov The more an antibiotic is used, the greater the opportunity for resistant strains to emerge and spread. nih.gov Studies have shown a correlation between the consumption of ampicillin-sulbactam and the prevalence of resistance to this combination. nih.gov

Exposure to ampicillin-sulbactam individually has been identified as a significant and independent risk factor for the isolation of ampicillin-sulbactam-resistant E. coli. nih.gov This selective pressure can drive the evolution of various resistance mechanisms, including the hyperproduction of β-lactamases like TEM-1. nih.gov The continuous exposure of bacterial populations to ampicillin-sulbactam in clinical and agricultural settings provides a fertile ground for the selection and dissemination of resistant variants. bioguardlabs.com

Iv. Pharmacokinetics and Pharmacodynamics in Preclinical and Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The combination of ampicillin (B1664943) and sulbactam (B1307) relies on the synergistic action of a β-lactam antibiotic and a β-lactamase inhibitor. wgcriticalcare.com Understanding the pharmacokinetic profiles of both components in animal models is crucial for predicting their efficacy. Preclinical studies have explored how these drugs are absorbed, distributed throughout the body, metabolized, and ultimately excreted in various animal species.

The pharmacokinetic characteristics of ampicillin and sulbactam have been investigated across several animal species, revealing both similarities and differences in how the drugs are handled.

In sheep , following intravenous (IV) administration of a 2:1 ampicillin-sulbactam combination, the drugs were found to follow an open two-compartment model. nih.gov The elimination half-life for ampicillin was 0.32 hours, while for sulbactam it was 0.74 hours. nih.gov After intramuscular (IM) injection, the elimination half-lives were longer, at 0.75 hours for ampicillin and 0.89 hours for sulbactam. nih.gov Bioavailability after IM administration was high for both components: 72.76% for ampicillin and 85.50% for sulbactam. nih.gov A separate study in sheep and goats found similar disposition and elimination profiles for both drugs in both species, suggesting that the same dosing rate could be applicable. researchgate.net

In mice , a study involving a single IV injection showed that the pharmacokinetic properties of sulbactam were similar to ampicillin, with a half-life of approximately 50 minutes for both. nih.gov Co-administration of the two drugs did not significantly alter the kinetics of either component. nih.gov

Studies in dogs have shown that the pharmacokinetics can be variable, especially in critically ill subjects. nih.gov In healthy dogs, the half-lives for ampicillin and sulbactam are short, approximately 0.98 hours and 0.76 hours, respectively. avma.org A one-compartment model best described ampicillin's pharmacokinetics, while a two-compartment model was more suitable for sulbactam. nih.gov When administered orally as sultamicillin (B1682570) (a mutual prodrug), the compound is fully hydrolyzed, yielding equimolar proportions of ampicillin and sulbactam. nih.gov

In rats , oral administration of sultamicillin resulted in 2 to 2.5 times greater total bioavailability for both ampicillin and sulbactam compared to when each was given individually. nih.gov Supportive pharmacokinetic studies in rats have shown that ampicillin and sulbactam are delivered with comparable efficiency to plasma. nih.gov

Interactive Data Table: Comparative Pharmacokinetic Parameters of Ampicillin and Sulbactam in Animal Models

| Species | Route | Ampicillin Half-Life (t½) (hours) | Sulbactam Half-Life (t½) (hours) | Ampicillin Volume of Distribution (Vd) (L/kg) | Sulbactam Volume of Distribution (Vd) (L/kg) | Source |

| Sheep | IV | 0.32 ± 0.05 | 0.74 ± 0.10 | 0.32 ± 0.06 | 0.42 ± 0.04 | nih.gov |

| IM | 0.75 ± 0.27 | 0.89 ± 0.16 | - | - | nih.gov | |

| Goats | IM | 0.71 ± 0.12 | 1.13 ± 0.18 | - | - | researchgate.net |

| Mice | IV | ~0.83 | ~0.83 | - | - | nih.gov |

| Dogs | IV | 0.98 | 0.76 | - | - | avma.org |

Note: Data is presented as mean ± standard deviation where available. Some values are approximated from the source material.

The effectiveness of an antimicrobial agent depends on its ability to penetrate the site of infection in sufficient concentrations. Studies in preclinical models demonstrate that ampicillin and sulbactam are widely distributed into various body tissues and fluids. wikipedia.org

In rats, the components of sultamicillin were found to be widely distributed in various tissues. nih.gov Further studies in animal models confirmed that ampicillin and sulbactam are generally delivered with equal efficiency to extravascular fluids. nih.gov The volume of distribution (Vd) in healthy animals is similar to the volume of extracellular body water, suggesting distribution throughout this compartment. wikipedia.org For instance, in turkeys, the apparent volumes of distribution for ampicillin and sulbactam were 0.75 L/kg and 0.74 L/kg, respectively, indicating that the drugs are more concentrated in the extracellular fluid than in tissues. avma.org

Studies have also demonstrated penetration into specific fluids like synovial fluid in cattle and cerebrospinal fluid (CSF) when the meninges are inflamed. wgcriticalcare.comavma.org In cattle undergoing regional intravenous perfusion, the maximum concentration of ampicillin in synovial fluid was 1,995 µg/mL, with sulbactam concentrations following a similar pattern. avma.org Both ampicillin and sulbactam are hydrophilic and exhibit moderate protein binding (approximately 28% for ampicillin and 38% for sulbactam), which facilitates their distribution into tissues. wikipedia.orgnih.gov

Physiological conditions, particularly renal function, can significantly alter the pharmacokinetics of ampicillin and sulbactam, as both drugs are primarily eliminated through the kidneys. wikipedia.org

Studies in dogs with azotemia (a condition characterized by high levels of nitrogen-containing compounds in the blood, indicative of renal dysfunction) have demonstrated significant changes in drug handling compared to healthy dogs. researchgate.netnih.gov Azotemic dogs exhibited a lower clearance and consequently higher plasma concentrations of ampicillin. researchgate.net The half-life of ampicillin was markedly longer in azotemic dogs (mean 5.86 hours) compared to healthy dogs (mean 0.97 hours). nih.gov Similarly, the plasma exposure (AUC) was substantially greater in the azotemic group. researchgate.netnih.gov These findings indicate that renal impairment leads to increased drug concentrations and slower clearance, which could necessitate adjustments in dosing regimens for dogs with decreased kidney function. nih.gov

Pharmacodynamic Principles and Modeling

The pharmacodynamics of ampicillin/sulbactam relate the drug concentration to its antibacterial effect. This combination relies on the time-dependent killing mechanism of β-lactam antibiotics.

Ampicillin, like other β-lactam antibiotics, exhibits time-dependent bactericidal activity. asm.org This means its efficacy is best correlated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen. asm.orgnih.gov Ampicillin works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits peptidoglycan synthesis and leads to cell lysis and death. nih.gov

Sulbactam is an irreversible inhibitor of many common β-lactamase enzymes. avma.org By binding to and inactivating these enzymes, sulbactam protects ampicillin from hydrolysis, thereby extending its spectrum of activity to include β-lactamase-producing bacteria. wgcriticalcare.com The efficacy of the combination is not strictly dependent on maintaining a constant 2:1 ratio of the two components. nih.gov Instead, it appears to rely on keeping the concentration of one or both drugs above a critical threshold. nih.gov Specifically, the duration that sulbactam levels exceed a minimum critical concentration seems to dictate how long the combination's antibacterial activity is maintained. nih.gov

For time-dependent antibiotics like ampicillin, the most crucial pharmacodynamic (PD) index is the percentage of the dosing interval during which the free drug concentration is above the MIC (%fT>MIC). nih.gov The area under the concentration-time curve divided by the MIC (AUC/MIC) is another parameter, though less critical for this class of drugs.

In vitro infection models simulating human pharmacokinetics have been used to evaluate the activity of ampicillin-sulbactam against various strains of Escherichia coli. asm.org In one such study, a simulated 3-g dose was bactericidal against strains with an MIC up to 12/6 µg/ml, achieving a time above MIC of 53% to 77% of the dosing interval for susceptible strains. asm.org A lower 1.5-g dose failed against a strain with a higher MIC due to inadequate time above the MIC. asm.org These models suggest that an ampicillin-sulbactam MIC of 16/8 µg/ml is predictive of efficacy. nih.gov

In critically ill dogs with septic peritonitis, both continuous and intermittent infusions of ampicillin-sulbactam maintained a T>MIC of 100% for breakpoints of 0.25 µg/mL and 1.25 µg/mL. avma.orgnih.gov However, for higher MIC breakpoints relevant to human infections (e.g., 8 µg/mL), there was only a 10% probability of achieving the target with standard dosing in critically ill dogs, suggesting that many Enterobacterales isolates would be resistant. nih.gov In azotemic dogs, modeling predicted that 100% of subjects would achieve >50% T>MIC for an MIC of 2 µg/mL with q12h dosing, demonstrating the significant impact of renal function on target attainment. researchgate.net

Interactive Data Table: Pharmacodynamic Target Attainment in Animal and In Vitro Models

| Model Type | Animal/Strain | Key Finding | PD Parameter | Source |

| In Vitro Model | E. coli | 3g simulated dose was bactericidal against strains with MIC ≤12/6 µg/ml. | %T>MIC: 53-77% | asm.org |

| In Vivo | Critically Ill Dogs | Standard dosing achieved 100% T>MIC for low MICs (≤1.25 µg/ml). | %T>MIC | avma.orgnih.gov |

| In Vivo (Modeling) | Critically Ill Dogs | 90% probability of target attainment for veterinary breakpoint of 0.25 µg/mL. | %fT > MIC ≥ 50% | nih.gov |

| In Vivo (Modeling) | Azotemic Dogs | 100% of dogs predicted to achieve target for MIC of 2 µg/mL with q12h dosing. | %T>MIC > 50% | researchgate.net |

Pharmacodynamic Modeling for Dose Optimization in Preclinical Settings

Pharmacodynamic (PD) modeling is a cornerstone for optimizing dosing regimens of ampicillin-sulbactam in preclinical environments. This scientific approach merges pharmacokinetic (PK) data—how an animal's body processes the drugs—with their antimicrobial activity to forecast the most effective dosing strategies. evotec.com The principal aim is to enhance the bacteria-killing effect while curbing the emergence of antibiotic resistance. evotec.com For β-lactam antibiotics like ampicillin, the paramount PD index is the duration that the free drug concentration surpasses the minimum inhibitory concentration (MIC), expressed as %fT>MIC. nih.gov

The dynamic interaction between ampicillin and sulbactam is central to the combination's efficacy. Sulbactam's primary function is to inhibit β-lactamase enzymes, which would otherwise degrade ampicillin, thereby restoring its antibacterial action. Consequently, PD models for this duo must account for the concentrations of both agents at the infection site.

Preclinical research often employs a combination of in vitro (e.g., time-kill curve experiments) and in vivo animal models to define the PK/PD parameters required for dose optimization. amr.solutions These models are crucial for simulating how different dosing schedules, drug ratios, and infusion times affect bacterial eradication. nih.govresearchgate.net For instance, an in vitro infection model simulating human pharmacokinetics demonstrated that a simulated 3g dose of ampicillin-sulbactam was bactericidal against various strains of Escherichia coli, whereas a 1.5g dose was less effective against a more resistant strain due to inadequate T>MIC. asm.org

A key element of this modeling is to ascertain the optimal sulbactam concentration needed for effective β-lactamase inhibition, which can vary depending on the type and quantity of enzyme the pathogen produces. nih.govnih.gov By simulating various scenarios, PD modeling provides a rational, evidence-based foundation for selecting dosages for further clinical trials, increasing the likelihood of achieving therapeutic success. evotec.comamr.solutions

Preclinical Efficacy Studies in Animal Infection Models

The effectiveness of the ampicillin-sulbactam combination against β-lactamase-producing resistant bacteria has been extensively validated in a variety of preclinical animal infection models. These models, designed to mimic human infections, have consistently demonstrated the therapeutic value of this combination where ampicillin alone would fail. nih.govoup.com

In studies involving fatal systemic infections in mice caused by ampicillin-resistant pathogens such as Staphylococcus aureus, Haemophilus influenzae, and Klebsiella pneumoniae, the ampicillin-sulbactam combination proved to be highly effective. nih.govnih.gov Similar success has been observed in more complex, clinically relevant models. For instance, in an infant rat model of bacteremia caused by H. influenzae, ampicillin-sulbactam was shown to be efficacious. nih.gov

The utility of this combination extends to deep-seated and difficult-to-treat infections. In a rabbit model of experimental endocarditis caused by a β-lactamase-producing, oxacillin-resistant strain of coagulase-negative staphylococci (Staphylococcus haemolyticus), ampicillin-sulbactam demonstrated high efficacy in both preventing and treating the infection. nih.govasm.org Another study in a rabbit endocarditis model, this time with a β-lactamase-producing, gentamicin-resistant strain of Enterococcus faecalis, found ampicillin-sulbactam to be as effective as vancomycin (B549263) in reducing bacterial loads in cardiac vegetations. researchgate.net Furthermore, in feedlot calves suffering from pneumonia caused by ampicillin-resistant Pasteurella species, the combination was more effective than a standard penicillin-dihydrostreptomycin regimen. researchgate.net

Preclinical Efficacy of Ampicillin-Sulbactam in Animal Infection Models

| Infection Model | Animal Species | Pathogen (Resistance Mechanism) | Key Findings / Efficacy |

|---|---|---|---|

| Bacteremia / Sepsis | Mouse | Staphylococcus aureus, Haemophilus influenzae, Klebsiella pneumoniae (Ampicillin-Resistant) | Sulbactam/ampicillin was effective in treating fatal systemic infections. nih.govoup.com |

| Bacteremia | Infant Rat | Haemophilus influenzae (Ampicillin-Resistant) | The combination demonstrated efficacy in treating the infection. nih.gov |

| Pneumonia | Feedlot Calf | Pasteurella spp. (Ampicillin/Penicillin-Resistant) | Sulbactam-ampicillin was more effective than penicillin-dihydrostreptomycin, with no mortality observed in the treated group. researchgate.net |

| Endocarditis | Rabbit | Staphylococcus haemolyticus (β-lactamase-producing, Oxacillin-Resistant) | Highly effective in both prophylaxis and therapy of established aortic valve endocarditis. nih.govasm.org |

| Endocarditis | Rabbit | Enterococcus faecalis (β-lactamase-producing, Gentamicin-Resistant) | As efficacious as vancomycin in reducing bacterial titers in vegetations. researchgate.net |

| Endocarditis | Rabbit | Staphylococcus aureus (Oxacillin-Resistant, VISA) | The combination was highly effective in vivo, in contrast to vancomycin alone which showed no efficacy. capes.gov.br |

Across numerous preclinical studies, the indispensable role of sulbactam is to restore the antibacterial activity of ampicillin against β-lactamase-producing resistant organisms. nih.govoup.com Sulbactam possesses only weak intrinsic antibacterial activity against most pathogens; its primary function is to act as an irreversible inhibitor of a wide range of β-lactamase enzymes. nih.govwikipedia.org

In animal models where ampicillin-resistant organisms are used, ampicillin administered alone consistently shows little to no significant activity. nih.govoup.com However, when combined with sulbactam, the therapeutic outcome is dramatically improved. This synergistic effect was clearly demonstrated in models of fatal systemic infections in mice and experimental endocarditis in rabbits. nih.govnih.gov In these models, the combination therapy was highly effective, whereas neither ampicillin nor sulbactam used separately displayed significant protective activity. nih.govoup.com

The mechanism behind this restoration is the "shielding" effect provided by sulbactam. By binding to and inactivating the β-lactamase enzymes produced by the bacteria, sulbactam prevents the enzymatic destruction of ampicillin. nih.gov This allows ampicillin to remain intact and reach its molecular targets—the penicillin-binding proteins (PBPs)—to inhibit cell wall synthesis and exert its bactericidal effect. Supportive pharmacokinetic studies have confirmed that both ampicillin and sulbactam are delivered efficiently to plasma and extravascular fluids, ensuring both components are present at the site of infection to perform their respective roles. nih.govoup.com These findings from animal models consistently affirm that sulbactam is crucial for overcoming β-lactamase-mediated resistance, thereby restoring and expanding the therapeutic utility of ampicillin. nih.govnih.gov

V. Synergistic Combination Strategies and Novel Inhibitors in Research

In Vitro and Preclinical Synergy Studies with Other Antimicrobial Agents

The combination of ampicillin-sulbactam has been investigated with various classes of antibiotics to assess its potential against multidrug-resistant (MDR) pathogens, particularly Acinetobacter baumannii.

In the fight against polymyxin-resistant Acinetobacter baumannii, the combination of high-dose ampicillin-sulbactam with meropenem (B701) and polymyxin (B74138) B has demonstrated significant additive or synergistic effects in 24-hour time-kill experiments. nih.govnih.gov Against two clinical isolates of A. baumannii resistant to all three drugs, this triple combination led to substantial reductions in bacterial load. nih.govnih.gov Specifically, the double combination of ampicillin-sulbactam and meropenem achieved synergy within 8 hours, with a 2.3-log reduction in bacterial counts against one of the strains. nih.govnih.gov Furthermore, in a 14-day hollow-fiber infection model, a high-dose ampicillin-sulbactam regimen combined with meropenem and polymyxin B resulted in the rapid eradication of A. baumannii within 96 hours. nih.gov

A study evaluating the combination of sulbactam-durlobactam with meropenem showed synergistic activity against a carbapenem-resistant A. baumannii (CRAB) isolate and potential synergy against carbapenem-susceptible strains. nih.gov This suggests that such combinations could be prioritized for infections caused by CRAB, especially those with certain resistance mechanisms. nih.gov

Table 1: Synergy of Ampicillin-Sulbactam with Carbapenems

| Combination | Organism | Key Finding | Reference |

|---|---|---|---|

| Ampicillin-Sulbactam + Meropenem + Polymyxin B | Acinetobacter baumannii | Additivity or synergy in time-kill experiments; rapid eradication in a hollow-fiber model. | nih.gov, nih.gov |

| Ampicillin-Sulbactam + Meropenem | Acinetobacter baumannii | Synergy achieved by 8 hours with a 2.3-log reduction in one strain. | nih.gov, nih.gov |

| Sulbactam-Durlobactam + Meropenem | Acinetobacter baumannii | Synergistic in a CRAB isolate and potential synergy in carbapenem-susceptible isolates. | nih.gov |

The combination of ampicillin-sulbactam with polymyxins has been explored as a strategy to combat highly resistant bacteria. In time-kill experiments against polymyxin-resistant A. baumannii, a triple combination of high-dose ampicillin-sulbactam, meropenem, and polymyxin B was the most active regimen, demonstrating synergistic killing at 8 and 24 hours. nih.govnih.gov The combination of ampicillin-sulbactam and polymyxin B has also shown synergy. nih.gov However, against colistin-resistant A. baumannii, the combination of ampicillin-sulbactam with colistin (B93849) demonstrated limited synergism in one study. zenodo.org

A retrospective study comparing high-dose ampicillin (B1664943)/sulbactam-based combination therapy to colistin-based combination therapy for nosocomial pneumonia caused by CRAB found that the ampicillin/sulbactam (B1307) group had significantly lower 28-day mortality and higher clinical success rates. researchgate.netpreprints.org

Table 2: Synergy of Ampicillin-Sulbactam with Polymyxins

| Combination | Organism | Key Finding | Reference |

|---|---|---|---|

| Ampicillin-Sulbactam + Polymyxin B + Meropenem | Acinetobacter baumannii | Most active triple combination with synergistic killing. | nih.gov, nih.gov |

| Ampicillin-Sulbactam + Polymyxin B | Acinetobacter baumannii | Synergy observed. | nih.gov |

| Ampicillin-Sulbactam + Colistin | Acinetobacter baumannii | Limited synergism against colistin-resistant strains in one study. | zenodo.org |

| High-dose Ampicillin/Sulbactam-based combo vs. Colistin-based combo | Acinetobacter baumannii | Ampicillin/sulbactam group showed lower mortality and higher clinical success in CRAB pneumonia. | researchgate.net, preprints.org |

Studies have shown promising synergistic effects when combining ampicillin-sulbactam with aminoglycosides. Against multidrug-resistant Acinetobacter baumannii, the combination of ampicillin/sulbactam with amikacin (B45834) and gentamicin (B1671437) showed a high frequency of synergistic effects, at 55% for both. jax.org Another study investigating extensive drug-resistant Acinetobacter isolates found that ampicillin/sulbactam plus amikacin was synergistic in 52% of isolates. nih.gov It is important to note that at high concentrations, sulbactam, both alone and in combination with ampicillin, can inactivate aminoglycosides like tobramycin, gentamicin, and amikacin in vitro. nih.gov However, at clinically achievable levels, sulbactam did not affect aminoglycoside concentrations. nih.gov A retrospective study comparing ampicillin/sulbactam to cefazolin (B47455) plus an aminoglycoside for antibiotic prophylaxis in open fractures found no significant difference in infection rates between the two groups.

Table 3: Synergy of Ampicillin-Sulbactam with Aminoglycosides

| Combination | Organism | Key Finding | Reference |

|---|---|---|---|

| Ampicillin/Sulbactam + Amikacin | Acinetobacter baumannii | 55% synergy against MDR strains; 52% synergy against XDR strains. | nih.gov, jax.org |

| Ampicillin/Sulbactam + Gentamicin | Acinetobacter baumannii | 55% synergy against MDR strains. | jax.org |

| Ampicillin/Sulbactam vs. Cefazolin + Aminoglycoside | Mixed bacteria (prophylaxis) | Non-inferiority of ampicillin/sulbactam for preventing infection in open fractures. |

The synergistic potential of ampicillin-sulbactam with fluoroquinolones has been investigated. In a study on extensive drug-resistant Acinetobacter isolates, the combination of ampicillin/sulbactam plus ciprofloxacin (B1669076) was found to be synergistic in 40% of the isolates and additive in 46%. nih.gov This suggests that this combination could be a promising treatment option for these challenging infections. nih.gov Research on Enterococcus faecalis has also explored the in vitro synergy of ampicillin with ciprofloxacin, among other antibiotics.

Table 4: Synergy of Ampicillin-Sulbactam with Fluoroquinolones

| Combination | Organism | Key Finding | Reference |

|---|---|---|---|

| Ampicillin/Sulbactam + Ciprofloxacin | Acinetobacter spp. | Synergistic in 40% of extensive drug-resistant isolates. | nih.gov |

| Ampicillin + Ciprofloxacin | Enterococcus faecalis | In vitro synergy has been studied. | , |

The synergistic effects of ampicillin/sulbactam have been evaluated with a variety of other antibiotic classes against multidrug-resistant Acinetobacter baumannii. One study found that ampicillin/sulbactam in combination with doxycycline, co-trimoxazole, and azithromycin (B1666446) showed synergistic effects in 50%, 45%, and 40% of MDR A. baumannii isolates, respectively. jax.org Another study reported that the combination of colistin with ampicillin-sulbactam, azithromycin, or trimethoprim-sulfamethoxazole demonstrated limited synergism against colistin-resistant A. baumannii. zenodo.org In an experimental model of pneumococcal pneumonia, combination therapy with ampicillin and azithromycin was found to be bactericidal and effective in down-regulating inflammation.

Table 5: Synergy of Ampicillin-Sulbactam with Other Antibiotic Classes

| Combination | Organism | Key Finding | Reference |

|---|---|---|---|

| Ampicillin/Sulbactam + Doxycycline | Acinetobacter baumannii | 50% synergy against MDR strains. | jax.org |

| Ampicillin/Sulbactam + Co-trimoxazole | Acinetobacter baumannii | 45% synergy against MDR strains. | nih.govjax.org |

| Ampicillin/Sulbactam + Azithromycin | Acinetobacter baumannii | 40% synergy against MDR strains. | jax.org |

| Ampicillin + Azithromycin | Streptococcus pneumoniae | Bactericidal and anti-inflammatory in a mouse model. |

Evaluation of Sulbactam in Combination with Newer Beta-Lactamase Inhibitors

The development of novel β-lactamase inhibitors has opened new avenues for combination therapies. The evaluation of sulbactam with these newer agents is a key area of research aimed at overcoming resistance in formidable pathogens.

One of the most promising new combinations is sulbactam-durlobactam. Durlobactam (B607225) is a diazabicyclooctane β-lactamase inhibitor that protects sulbactam from degradation by a broad range of β-lactamases, including those produced by Acinetobacter baumannii. In vitro studies have demonstrated that sulbactam-durlobactam is active against a large collection of clinical A. baumannii isolates, including carbapenem-resistant strains. nih.gov The combination has been shown to restore the in vitro activity of sulbactam against multidrug-resistant A. baumannii. nih.gov A phase III clinical trial (ATTACK) demonstrated the non-inferiority of sulbactam-durlobactam to colistin for the treatment of hospital-acquired and ventilator-associated bacterial pneumonia caused by Acinetobacter baumannii-calcoaceticus complex.

The combination of sulbactam with another diazabicyclooctane inhibitor, avibactam (B1665839), has also shown significant synergistic activity against extensively drug-resistant A. baumannii isolates. nih.gov In one study, the combination of sulbactam/avibactam restored sulbactam activity in 89% of the tested MDR Acinetobacter clinical isolates. This synergy was demonstrated in both agar (B569324) dilution and time-kill experiments. nih.gov The combination of ampicillin-sulbactam with ceftazidime-avibactam has also shown synergistic activity. nih.gov

Similarly, the combination of sulbactam with relebactam (B560040) has been investigated. While it was able to restore sulbactam susceptibility in 40% of MDR Acinetobacter isolates, it was found to be less effective than the sulbactam/avibactam combination.

Table 6: Evaluation of Sulbactam with Newer Beta-Lactamase Inhibitors

| Combination | Key Finding | Reference |

|---|---|---|

| Sulbactam-Durlobactam | Active against a wide range of A. baumannii, including CRAB. Non-inferior to colistin in a Phase III trial for HAP/VAP. | , nih.gov, |

| Sulbactam + Avibactam | Significant synergistic activity against XDR A. baumannii. Restored sulbactam activity in 89% of MDR isolates in one study. | nih.gov, |

| Sulbactam + Relebactam | Restored sulbactam susceptibility in 40% of MDR Acinetobacter isolates; less effective than sulbactam/avibactam. |

Synergy with Non-Beta-Lactam Beta-Lactamase Inhibitors (e.g., Avibactam, Durlobactam, ETX2514)

The evolution of bacterial resistance has driven research toward novel combinations to preserve the utility of established antibiotics like ampicillin/sulbactam. A primary strategy involves pairing them with newer, non-beta-lactam beta-lactamase inhibitors which possess a broader spectrum of activity.

Avibactam : This diazabicyclooctane (DBO) inhibitor has been studied in combination with sulbactam, demonstrating synergistic activity against extensively drug-resistant (XDR) Acinetobacter baumannii. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Research has shown that combining ampicillin-sulbactam with ceftazidime-avibactam, or directly combining sulbactam with avibactam, restores the susceptibility of many resistant A. baumannii isolates. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net In one study of 127 XDR A. baumannii isolates, synergy with sulbactam/avibactam was demonstrated in 124 of them. nih.govmicrobiologyresearch.org This synergistic effect was not observed in isolates that produce New Delhi metallo-β-lactamase (NDM), as avibactam does not inhibit metallo-β-lactamases. nih.govmicrobiologyresearch.org In vitro studies combining ampicillin-sulbactam (AMS) and ceftazidime-avibactam (CZA) have also shown promise against carbapenem-resistant A. baumannii (CRAB). oup.com

Durlobactam (formerly ETX2514) : Durlobactam is another DBO inhibitor specifically designed for use with sulbactam to combat infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex. researchgate.nettandfonline.comnih.gov Durlobactam itself has no clinically relevant antibacterial activity against A. baumannii but is a potent inhibitor of Ambler class A, C, and D serine β-lactamases. drugbank.comfrontiersin.orgnih.gov The combination, sulbactam-durlobactam, has proven effective against multidrug-resistant Acinetobacter strains. nih.govdrugbank.com The addition of durlobactam restores sulbactam's activity against contemporary clinical isolates that would otherwise be resistant. drugbank.comfrontiersin.org

| Inhibitor | Class | Primary Bacterial Target | Synergistic Partner | Key Research Finding |

|---|---|---|---|---|

| Avibactam | Diazabicyclooctane (DBO) | Acinetobacter baumannii | Sulbactam / Ampicillin-Sulbactam | Demonstrated synergistic and bactericidal activity against ampicillin-sulbactam-resistant isolates. nih.govmicrobiologyresearch.org |

| Durlobactam (ETX2514) | Diazabicyclooctane (DBO) | Acinetobacter baumannii-calcoaceticus (ABC) complex | Sulbactam | Restores sulbactam's activity against multidrug-resistant strains by inhibiting a broad spectrum of serine β-lactamases. tandfonline.comdrugbank.comfrontiersin.org |

Mechanisms of Enhanced Inhibition with Novel Combinations

The synergy observed when combining ampicillin/sulbactam with novel inhibitors arises from complementary biochemical interactions that overcome bacterial defense mechanisms.

Sulbactam itself has intrinsic antibacterial activity against Acinetobacter species by inhibiting essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are crucial for bacterial cell wall synthesis. nih.govnih.govnih.gov However, many resistant strains produce β-lactamase enzymes that can degrade sulbactam before it reaches its PBP targets. drugbank.comfrontiersin.org

Novel inhibitors like durlobactam protect sulbactam from this degradation. youtube.com Durlobactam potently and rapidly inactivates a broad spectrum of serine β-lactamases, including Ambler class A, C, and the class D enzymes (OXA-type carbapenemases) that are highly prevalent in A. baumannii. frontiersin.orgnih.govoup.com By neutralizing these enzymes, durlobactam allows sulbactam to remain intact and effectively bind to its PBP targets, leading to bacterial cell death. drugbank.comfrontiersin.org This multi-target approach, where durlobactam inhibits both β-lactamases and PBP2, while sulbactam inhibits PBP1 and PBP3, contributes to the potent activity of the combination. nih.govoup.com

Methodological Approaches for Synergy Assessment in Research

To scientifically evaluate and quantify the enhanced effect of these antibiotic combinations, researchers utilize several standardized laboratory methods.

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents. creative-diagnostics.comnih.gov The technique uses a microtiter plate where concentrations of one antibiotic are serially diluted along the rows and a second antibiotic is diluted along the columns. creative-diagnostics.com This creates a grid of wells, each containing a unique concentration combination of the two drugs. After incubation with a standard bacterial inoculum, the wells are examined for growth.

The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction. emerypharma.comresearchgate.net The FIC index is the sum of the FICs of each drug, where the FIC is the minimum inhibitory concentration (MIC) of the drug in combination divided by its MIC when used alone. emerypharma.comresearchgate.net The interaction is then classified based on the FIC index value. creative-diagnostics.comemerypharma.com This method has been used to evaluate the synergistic potential of ampicillin/sulbactam combined with other agents like amikacin and ciprofloxacin against XDR-Acinetobacter. nih.gov

| FIC Index Value | Interpretation | Description |

|---|---|---|

| ≤ 0.5 | Synergy | The combined effect of the drugs is significantly greater than the sum of their individual effects. creative-diagnostics.comemerypharma.com |

| > 0.5 to ≤ 4.0 | Additive or Indifference | The combined effect is equal to or slightly greater than the sum of their individual effects. creative-diagnostics.comemerypharma.com |

| > 4.0 | Antagonism | The effect of the combination is less than the effect of the more active agent alone. creative-diagnostics.comemerypharma.com |

Time-kill curve analysis, or time-kill assay, offers a dynamic assessment of antibiotic activity over time. This method tracks the rate of bacterial killing by exposing a standardized bacterial population to antibiotics, both individually and in combination, and measuring the number of viable bacteria at several time points (e.g., 0, 4, 8, 24 hours).

Synergy is typically defined as a ≥ 2-log₁₀ (or 100-fold) decrease in the colony-forming unit (CFU)/mL count by the combination at 24 hours compared with the most active single agent. nih.gov This method has been used to demonstrate the rapid synergistic and bactericidal activity of the sulbactam/avibactam combination against ampicillin-sulbactam-resistant A. baumannii. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Similarly, time-kill studies have shown that high-dose ampicillin-sulbactam in triple combination with meropenem and polymyxin B can achieve synergy against highly resistant A. baumannii. nih.govasm.org

The hollow-fiber infection model (HFIM) is a sophisticated in vitro system that simulates human pharmacokinetics (PK), the changing concentration of a drug in the body over time. nih.govfibercellsystems.comgardp.org The model uses a cartridge containing semi-permeable hollow fibers, which allows nutrients and drugs to pass through to the bacteria housed in the extracapillary space, while preventing the bacteria from being washed out. fibercellsystems.comfibercellsystems.com By controlling the flow of fresh medium and drug into the system, researchers can mimic the absorption, distribution, metabolism, and excretion of single or multiple drugs in a patient. nih.govfibercellsystems.comgardp.org

This dynamic model is considered a gold standard for evaluating antibiotic pharmacodynamics (PD) because it can predict clinical efficacy and the potential for resistance development more accurately than static models. nih.govmdpi.com The HFIM has been used to study and define the pharmacodynamics of ampicillin-sulbactam combinations, including high-dose regimens against polymyxin-resistant A. baumannii, demonstrating the ability to achieve bacterial eradication and suppress resistance. nih.govnih.gov It is a crucial tool for optimizing dosing regimens before they are tested in clinical trials. mdpi.combioanalysis-zone.com

Vi. Advanced Research Topics in Structural Biology and Biophysics

Structural Analysis of Beta-Lactamase-Inhibitor Interactions

The precise way sulbactam (B1307) binds to and inhibits β-lactamases is elucidated through detailed structural and dynamic studies. These analyses provide a foundational understanding of the molecular choreography that defines inhibition.

X-ray crystallography has been instrumental in visualizing the binding of sulbactam to β-lactamases. A significant breakthrough was the determination of the crystal structure of a preacylation complex of sulbactam bound to a variant of the SHV-1 β-lactamase (S70C mutant) at 1.45 Å resolution. nih.govnih.gov In this structure, the intact sulbactam molecule is positioned within the active site, where its carboxyl group forms crucial interactions with residues Arginine-244 (R244), Serine-130 (S130), and Threonine-235 (T235). nih.govnih.gov The carbonyl moiety of sulbactam is situated in the oxyanion hole, a critical region for catalysis. nih.govnih.gov This preacylation complex represents the initial, non-covalent binding step before the formation of a stable, inactivated enzyme. nih.gov

Energy-minimized structures derived from crystallographic data of the Bacillus licheniformis 749/C β-lactamase have been generated to model the precatalytic state, the acyl-enzyme intermediate, and the final inactivated species involving sulbactam. nih.gov These models highlight the importance of hydrogen bonds between the inhibitor and enzyme residues like Serine-235 and Arginine-244. nih.gov

Spectroscopic techniques, such as UV-Visible absorption and fluorescence spectroscopy, complement crystallographic data by providing insights into the binding process in solution. Studies on the interaction between TEM-1 β-lactamase and β-lactam antibiotics have shown that binding can induce conformational changes, indicated by shifts in the maximum emission wavelength. nih.gov This suggests that the binding of inhibitors like sulbactam alters the local environment of aromatic amino acid residues, such as tryptophan, within the enzyme. nih.gov

| β-Lactamase (Variant) | Resolution (Å) | Key Interacting Residues | Structural Observation | Reference |

|---|---|---|---|---|

| SHV-1 (S70C) | 1.45 | R244, S130, T235 | Capture of the preacylation complex with intact sulbactam in the active site. | nih.govnih.gov |

| Bacillus licheniformis 749/C | N/A (Modeled) | Ser-235, Arg-244 | Modeled structures of precatalytic, acyl-enzyme, and inactivated species. | nih.gov |

The binding of sulbactam is not a simple lock-and-key event but a dynamic process that induces significant conformational changes in the β-lactamase enzyme. In the crystallographic study of the SHV-1 S70C mutant, the binding of sulbactam led to distinct structural shifts. nih.gov For example, residues S130 and Lysine-234 (K234), which exist in two conformations in the unbound (apo) state, adopt a single, fixed orientation in the preacylation complex. nih.gov This stabilization of mobile elements in the active site is a critical aspect of inhibitor binding.

Computational Approaches in Drug Discovery and Resistance Prediction

Computational methods are increasingly vital in the study of antibiotic resistance, offering powerful tools for simulating molecular interactions, predicting the efficacy of new inhibitors, and analyzing the vast datasets generated by genomic sequencing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., sulbactam) when bound to a second (the receptor, e.g., β-lactamase) to form a stable complex. mdpi.com These studies are crucial for understanding the binding patterns of inhibitors. For instance, docking analyses have compared the binding of sulbactam with other inhibitors like clavulanic acid and tazobactam (B1681243) to enzymes such as CTX-M-15, revealing differences in their binding scores and interactions. nih.govresearchgate.net In one study, tazobactam was predicted to be a better inhibitor than sulbactam against CTX-M-15 based on its docking score. researchgate.net Docking studies have also explored sulbactam's interaction with other bacterial targets, such as the AdeSR and BaeSR two-component systems in Acinetobacter baumannii, predicting a stable interaction with binding energies (ΔG) between -7 and -10 kcal/mol. researchgate.netnih.gov

Molecular dynamics (MD) simulations extend these static docking poses into a dynamic view over time, assessing the stability of the inhibitor-enzyme complex. nih.govepa.gov MD simulations of β-lactamase-ligand complexes help refine the binding modes and observe the stability of key interactions, such as hydrogen bonds, that hold the inhibitor in the active site. epa.govrsc.org These simulations can track conformational changes and the flexibility of different protein regions, like the Ω loop, providing a more complete picture of the inhibition mechanism. nih.gov

| Enzyme/Target | Organism | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| CTX-M-15 β-Lactamase | E. coli | Molecular Docking | Compared binding scores of sulbactam, clavulanate, and tazobactam. | nih.gov |

| AdeSR/BaeSR TCS | A. baumannii | Molecular Docking | Predicted stable binding of sulbactam with ΔG of -7 to -10 kcal/mol. | researchgate.netnih.gov |

| PBP3 | A. baumannii | Molecular Docking | Modeled productive interactions between sulbactam and PBP3 active site. | ufl.edu |

| Various β-Lactamases | N/A | Molecular Dynamics | Used to analyze stability and conformational changes of protein-ligand complexes. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. pharmdbm.com In the context of β-lactamase inhibitors, QSAR studies are used to design and screen for novel molecules with improved inhibitory potential. researchgate.net

Researchers use the known structures of inhibitors like sulbactam as a starting point to search large chemical databases for compounds with similar structural features. researchgate.net These compounds are then subjected to QSAR analysis to predict their activity. researchgate.net For example, a study that screened over 1,500 compounds based on the structures of known inhibitors identified 24 lead compounds through QSAR. researchgate.net Subsequent docking of these leads suggested that some had a higher predicted binding affinity than existing inhibitors. researchgate.net More advanced QSAR models now integrate machine learning algorithms, such as random forests, to improve prediction accuracy and overcome the limitations of methods like consensus docking, which can have low success rates in identifying active molecules. nih.govnih.gov

Bioinformatics provides the tools to analyze the massive amount of data from whole-genome sequencing (WGS), which is essential for monitoring and understanding the spread of antibiotic resistance. nih.gov Specific bioinformatics pipelines are used to identify known antimicrobial resistance genes (ARGs), such as those encoding β-lactamases, within bacterial genomes. mdpi.comresearchgate.net

Databases like the Comprehensive Antibiotic Resistance Database (CARD) and ARG-ANNOT are critical resources that catalog thousands of resistance genes. oup.com Researchers use tools like BLAST to compare newly sequenced bacterial DNA against these databases to identify β-lactamase genes like blaTEM, blaSHV, and blaCTX-M. oup.commdpi.com This approach can establish a direct link between the genotype (presence of a specific gene) and the phenotype (resistance to antibiotics). nih.govmdpi.com Furthermore, phylogenetic analysis and the construction of Hidden Markov Models (HMMs) based on known β-lactamase sequences allow for the discovery of putative new members of these enzyme families in diverse bacterial and metagenomic datasets. oup.com This is crucial for identifying emerging threats before they become widespread clinically. youtube.com

Mechanistic Insights into Enzyme Inactivation and Reactivation Kinetics

The combination of ampicillin (B1664943) sodium and sulbactam sodium is a strategy to overcome bacterial resistance mediated by β-lactamase enzymes. While ampicillin is the therapeutic β-lactam antibiotic, sulbactam's role is to protect it by inactivating these enzymes. The interaction between sulbactam and β-lactamases is a complex process involving initial binding, covalent modification, and potential for subsequent enzyme reactivation. This dynamic interplay is crucial for the synergistic effect of the drug combination.

Enzyme Inactivation Mechanism

Sulbactam is classified as a mechanism-based or "suicide" inactivator. nbinno.com Its structural similarity to penicillanic acid allows it to be recognized by the active site of β-lactamase enzymes. patsnap.com The inactivation process proceeds through several key steps:

Initial Binding: Sulbactam first binds non-covalently to the β-lactamase active site, forming a reversible Michaelis-Menten complex, similar to a typical substrate. patsnap.com

Acylation: The catalytic serine residue in the active site of class A, C, and D β-lactamases attacks the carbonyl carbon of sulbactam's β-lactam ring. nih.gov This leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate. patsnap.com

Intermediate Stabilization and Fragmentation: Unlike the transient acyl-enzyme complex formed with a hydrolyzable substrate like ampicillin, the sulbactam-derived intermediate is more stable. This penicillanoyl sulfone structure can then undergo a series of rearrangements. These rearrangements can lead to the formation of a more stable, transiently inhibited enzyme or a permanently inactivated species. nih.govdrugbank.com The departure of the sulfinate group is considered a critical step in the pathway toward irreversible inactivation. drugbank.com

This mechanism effectively sequesters the enzyme, preventing it from hydrolyzing the partner antibiotic, ampicillin. mdpi.com Sulbactam is therefore considered a competitive, irreversible β-lactamase inhibitor. drugbank.com

Dual Role as Substrate and Inhibitor

A critical aspect of sulbactam's kinetics is that it is not only an inhibitor but also a substrate for many β-lactamases. nih.govnih.gov This means that while some interactions lead to inactivation, others result in the hydrolysis and turnover of sulbactam itself, with the enzyme returning to its active state. nih.gov The efficiency of inactivation versus hydrolysis varies significantly among different types of β-lactamases. researchgate.net For instance, class D enzymes, which are common in Acinetobacter baumannii, tend to hydrolyze sulbactam efficiently while being poorly inhibited, which can be a mechanism of resistance to the combination drug. nih.gov

The kinetic parameters for the hydrolysis of sulbactam by various β-lactamases are detailed in the table below.

Table 1: Michaelis-Menten Kinetics of Sulbactam Hydrolysis by Various β-Lactamases This interactive table presents the kinetic constants for sulbactam acting as a substrate. The parameters Km (Michaelis constant), kcat (turnover number), and kcat/Km (catalytic efficiency) indicate how effectively different enzymes can hydrolyze sulbactam.

| Enzyme Class | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Class A | CTX-M-15 | >6250 | 14 | 470 |

| KPC-2 | 1100 | 1.1 | 1000 | |

| SHV-5 | ≤2 | 0.07 | 35000 | |

| TEM-1 | ≤2 | 2.1 | 1000000 | |

| Class B | IMP-1 | 170 | 10 | 17000 |

| NDM-1 | 430 | 3 | 140000 | |

| VIM-1 | 13 | 0.96 | 13000 | |

| Class C | ADC-7 | 0.22 | 0.26 | 830 |

| AmpC | 0.34 | 0.42 | 800 | |

| P99 | 0.52 | 0.55 | 950 | |

| Class D | OXA-10 | 2.0 | 1.5 | 1300 |

| OXA-23 | 16 | 1.7 | 9400 | |

| OXA-24 | 55 | 9.7 | 5700 | |

| OXA-48 | 43 | 3.9 | 14000 | |

| Data sourced from Shapiro (2017). nih.gov |

Enzyme Reactivation Kinetics

While often described as an irreversible inhibitor, the covalent bond between sulbactam and the β-lactamase can be broken, leading to the reactivation of the enzyme. This process occurs through the dissociation or hydrolysis of the bound inhibitor from the enzyme's active site. nih.gov The rate of this reactivation is described by the first-order rate constant, koff. researchgate.net

The turnover number is another important parameter, representing the average number of inhibitor molecules that are turned over (hydrolyzed) for each enzyme molecule that is inactivated. nih.govnih.gov High turnover numbers, particularly for Class D enzymes, indicate that sulbactam acts more like a substrate than an effective inhibitor for these specific β-lactamases. nih.gov

The table below summarizes the kinetic parameters for the inhibition of various β-lactamases by sulbactam, including the reactivation constant koff.

| Enzyme Class | Enzyme | kinact/Ki (M⁻¹s⁻¹) | koff (s⁻¹) | Ki (μM) | Turnover Number |

| Class A | CTX-M-15 | - | - | 0.018 | 1600 |

| KPC-2 | 26 | 0.0007 | - | 3400 | |

| SHV-5 | 129,000 | 0.002 | - | 120 | |

| TEM-1 | 5,300 | 0.001 | - | 6000 | |

| Class B | VIM-1 | - | - | 2400 | Not Measured |

| Class C | ADC-7 | 44 | ~0 | - | 2.5 |

| AmpC | 32 | 0.00003 | - | 1.8 | |

| P99 | 19 | ~0 | - | 1.8 | |

| Class D | OXA-10 | 22 | ~0 | - | 12 |

| OXA-23 | - | - | 130 | >10000 | |

| OXA-24 | 0.4 | 0.0008 | - | >10000 | |

| OXA-48 | 4 | 0.0002 | - | >10000 | |

| Data sourced from Shapiro (2017). nih.govresearchgate.net | |||||

| Note: A koff of ~0 indicates the rate was too low to be measured by the study's method. Dashes indicate that the specific parameter was not applicable or not determined under the reported model. |

Vii. Pharmaceutical and Analytical Research Aspects

Formulation Science Research

Formulation science plays a critical role in developing a stable and effective combination product. Research in this area for Ampicillin (B1664943) sodium and Sulbactam (B1307) sodium has centered on the chemical kinetics of the two compounds when combined in parenteral formulations.

Stability Studies of Ampicillin Sodium and Sulbactam Sodium Combinations

The stability of the this compound combination is a key factor in its clinical use, as degradation can lead to loss of potency. The stability is primarily governed by the degradation rate of ampicillin, which is less stable than sulbactam in aqueous solutions. nih.govnih.gov

Compatibility studies have been conducted using various infusion diluents commonly employed in clinical settings. High-performance liquid chromatography (HPLC) is the standard method for these studies, allowing for the simultaneous detection and quantification of both ampicillin and sulbactam. nih.govnih.gov Research shows that the combination is compatible with the same diluents recommended for ampicillin sodium alone. nih.govnih.gov

The stability is highly dependent on the diluent, concentration, and temperature. For example, in a 0.9% sodium chloride injection, a combination of ampicillin (20 mg/mL) and sulbactam (10 mg/mL) was found to be stable for 32 hours at room temperature and for 68 hours when refrigerated. nih.gov Stability generally decreases at higher temperatures and in certain diluents like dextrose solutions. drugs.com

| Diluent | Concentration (Ampicillin/Sulbactam) | Storage Temperature | Stability Period |

|---|---|---|---|

| Sterile Water for Injection or 0.9% Sodium Chloride | 45 mg/mL (30/15) | 25°C | 8 hours |

| Sterile Water for Injection or 0.9% Sodium Chloride | 45 mg/mL (30/15) | 4°C | 48 hours |

| 0.9% Sodium Chloride | 30 mg/mL (20/10) | 4°C | 72 hours |

| Lactated Ringer's Injection | 45 mg/mL (30/15) | 25°C | 8 hours |

| Lactated Ringer's Injection | 45 mg/mL (30/15) | 4°C | 24 hours |

| 5% Dextrose Injection | 30 mg/mL (20/10) | 25°C | 2 hours |

| 5% Dextrose Injection | 3 mg/mL (2/1) | 25°C | 4 hours |

Impact of Specific Optical Rotation on Compound Stability in Pharmaceutical Compositions

Ampicillin and sulbactam are chiral molecules, meaning they possess stereoisomers that are non-superimposable mirror images. The specific optical rotation is a fundamental property used to characterize these chiral compounds and is indicative of their stereochemical integrity. While direct studies detailing the impact of specific optical rotation on the stability of the combined formulation are not widely published, the principles of stereochemistry suggest its importance.

The degradation of β-lactam antibiotics like ampicillin can proceed through pathways such as hydrolysis and epimerization, which alter the stereochemistry of the molecule. These chemical changes result in a change in the optical activity of the solution. Therefore, monitoring the specific optical rotation can serve as an analytical tool to assess the stability of ampicillin in pharmaceutical compositions. A study on ampicillin sodium stability in intravenous fluids utilized its optical activity to track degradation, confirming that a loss of potency is correlated with a change in this property. The stability of the formulation is thus intrinsically linked to the preservation of the specific stereochemical configuration of the active compounds, which is measured by their specific optical rotation.

Analytical Method Development for Research Purposes

The development of accurate and reliable analytical methods is essential for the quality control of this compound formulations and for conducting pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Estimation

High-Performance Liquid Chromatography (HPLC) is the most widely reported and officially recognized method for the simultaneous determination of this compound. ashp.orgnih.govnihs.go.jp Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. ashp.orgnih.gov

These methods typically use a C18 column and a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic modifier (like acetonitrile). ashp.orgnih.gov The pH of the mobile phase is a critical parameter that is carefully controlled to achieve optimal separation. ashp.orgnih.gov Detection is usually performed using a UV detector. nih.gov

Validation studies for these HPLC methods demonstrate their suitability for routine analysis, showing good linearity, accuracy, precision, and robustness. ashp.org The methods are designed to be rapid and cost-effective, with retention times for both compounds typically being under 10 minutes. ashp.orgnih.gov

| Column | Mobile Phase | Flow Rate | Retention Time (Ampicillin) | Retention Time (Sulbactam) | Reference |

|---|---|---|---|---|---|

| Inertsil C18 (250mm × 4.6mm, 5µm) | Acetonitrile : Ammonium acetate (B1210297) buffer (pH 6.0) (17:83) | 1.0 mL/min | 5.86 min | 4.33 min | ashp.org |

| Diamonsil C18 (150 × 4.6 mm, 5 µm) | Methanol : 0.01 M Tetrabutylammonium hydroxide (B78521) (50:50, v/v) | Not Specified | Not Specified | Not Specified | nih.gov |

| Biobasic AX | 10mM Ammonium acetate and Acetonitrile (60:40, v/v) | 0.5 mL/min | 1.41 min | 1.58 min |

Spectrophotometric Techniques for Binary Mixture Analysis